Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

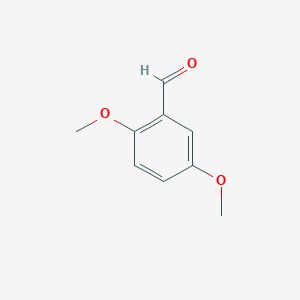

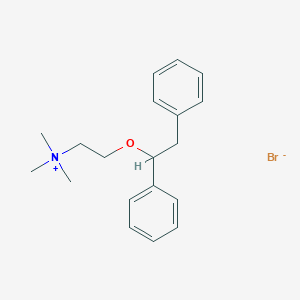

“Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate” is a unique chemical compound. It has a linear formula of C17H24N2O5 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

An efficient protocol for the synthesis of this compound has been reported . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 . The salient features of this method include cost effectiveness, excellent yields and scope for large-scale synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C17H24N2O5 . The InChI key for this compound is SSKLUIRMJMNRDQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Esters, such as “Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra of this compound have been reported .Applications De Recherche Scientifique

Synthesis of Chiral β-Hydroxy Acids

This compound is used in the synthesis of chiral β-hydroxy acids, which are valuable in medicinal chemistry due to their presence in a range of natural products. These acids serve as intermediates in organic synthesis and are found in lipids and lipopolysaccharides within cells .

Production of Depsipeptides

It plays a role in the production of depsipeptides, which are biologically active compounds isolated from marine organisms. These depsipeptides often contain β-hydroxy acids and exhibit properties like reducing lipid droplet formation in macrophages without cytotoxic effects .

Development of HDAC Inhibitors

The compound is involved in the development of Histone Deacetylase (HDAC) inhibitors. The structure of β-hydroxy acid components with terminal thiol functions and trans-C=C bonds are crucial in the inhibition process, which is significant in cancer therapy .

Synthesis of Statin Analogs

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is used in the synthesis of statin analogs. These are important for creating compounds similar to dolastatin, which has anti-meiotic and cytotoxic activities .

Neuromodulator Research

This compound is also significant in neuromodulator research. γ-Amino β-hydroxybutyric acid (GABOB), which is a neuromodulator in the mammalian central nervous system, can be synthesized using this compound. GABOB is used as a hypotensive drug and is involved in the transport of long-chain fatty acids into mitochondria .

Peptide Synthesis

Lastly, it is utilized in peptide synthesis, particularly in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids. These ionic liquids are used as starting materials in dipeptide synthesis, which is a fundamental process in the development of various peptides and proteins .

Propriétés

IUPAC Name |

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCXALUSHYMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599522 |

Source

|

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate | |

CAS RN |

132691-38-4 |

Source

|

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)